molecular formula C9H13NO B1663557 4-(2-Aminopropyl)phenol CAS No. 103-86-6

4-(2-Aminopropyl)phenol

Cat. No. B1663557
CAS RN: 103-86-6
M. Wt: 151.21 g/mol
InChI Key: GIKNHHRFLCDOEU-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)phenol is a major metabolite of Amphetamine, a sympathomimetic and psychotropic drug which is extensively metabolized in the liver and in the brain .


Molecular Structure Analysis

The molecular weight of 4-(2-Aminopropyl)phenol is 151.21 . The InChI code is 1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3 .


Chemical Reactions Analysis

Phenols, including 4-(2-Aminopropyl)phenol, are very reactive towards electrophilic aromatic substitution . They can be oxidized to a quinone .

Scientific Research Applications

Environmental Monitoring

4-Aminophenol derivatives, including 4-(2-Aminopropyl)phenol, have been utilized in environmental monitoring. For instance, a study by Kamel et al. (2020) developed a composite using mesoporous silica and an organic ligand for the efficient dual detection of toxic phenols from waste samples. The organic ligand 4-amino antipyrine (4-AAP) was conjugated onto mesoporous nanospheres to capture phenols under suitable conditions. This method provided sensitive, fast, cheap, and dual determination of phenolic compounds, demonstrating its utility in environmental protection and pollution monitoring (Kamel et al., 2020).

Analytical Chemistry

In analytical chemistry, derivatives of 4-aminophenol, such as 4-aminoantipyrine (4-AAP), are used as chromogenic agents for the spectrophotometric determination of phenolic compounds. Frenzel et al. (1992) developed flow-injection procedures for the spectrophotometric determination of phenol, highlighting the use of 4-AAP in analytical methods. This study emphasized the practicality of these reactions in enabling the determination of phenol at a high sampling rate with low relative standard deviation (Frenzel, Oleksy-Frenzel, & Mörlen, 1992).

Biochemical Applications

4-Aminophenol derivatives are also significant in biochemical applications. For example, Rafique et al. (2022) synthesized and characterized several 4-aminophenol derivatives for their antimicrobial and antidiabetic activities. These compounds showed broad-spectrum activities against various strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase. The study indicated the potential of these compounds in biomedical research and therapy (Rafique et al., 2022).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-aminophenol, such as 4-aminoantipyrine, are investigated for their potential as antitumor compounds. Lee et al. (2011) synthesized a series of 2-(2-aminopyrimidin-4-yl)phenol derivatives, which showed potent inhibitory activity against CDK1 and CDK2, enzymes involved in cell cycle regulation. This study exemplifies the exploration of 4-aminophenol derivatives in the development of new pharmaceuticals (Lee, Kim, & Jeong, 2011).

Safety And Hazards

4-(2-Aminopropyl)phenol is harmful if swallowed or inhaled. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may cause damage to organs (Kidney) through prolonged or repeated exposure .

Future Directions

4-(2-Aminopropyl)phenol is used as a diagnostic and pharmacological agent. It is also known to be a potent inhibitor of dopamine uptake in the brain, and has been shown to affect locomotor activity in a clinical study . The future directions of this compound could involve further exploration of these properties and potential applications.

properties

IUPAC Name

4-(2-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNHHRFLCDOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-21-8 (hydrobromide)
Record name Hydroxyamfetamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866
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DSSTOX Substance ID

DTXSID3023134
Record name (+/-)-4-Hydroxyamphetamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydroxyamphetamine hydrobromide is an indirect acting sympathomimetic agent which causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis.
Record name Hydroxyamphetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09352
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

4-(2-Aminopropyl)phenol

CAS RN

103-86-6
Record name Hydroxyamphetamine
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Record name Hydroxyamfetamine [INN:BAN]
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Record name Hydroxyamphetamine
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Record name hydroxyamphetamine
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Record name (+/-)-4-Hydroxyamphetamine
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Record name 4-(2-aminopropyl)phenol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyphenylacetone (0.5 g, Avocado, U.K.) and ammonium acetate (2.54 g, Aldrich, U.S.A.) in 10 mL methanol was added 0.17 g of sodium cyanoborohydride (Aldrich, U.S.A.). After stirring for 72 h at rt, concentrated hydrochloric acid was added dropwise until the solution reached pH 2. The solvent was evaporated and the resulting residue was dissolved in water, then extracted 3 times with diethyl ether. The aqueous layer was neutralized to pH 8 by the addition of potassium hydroxide and extracted with diethyl ether. The basic ether layer was dried over sodium sulfate and the solvent was removed in vacuo to give 0.23 g of 4-(2-amino-propyl)-phenol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 7.00 g (46.6 mmol) 4-hydroxyphenylacetone and 200 mL 7N ammonia in MeOH is charged with 0.70 g Raney nickel. The mixture is stirred in an hydrogen atmosphere (50 psi) at r.t. over night. After complete reaction, the mixture is filtrated, the solvent is removed in vacuo and the crude product is purified by HPLC (MeOH/H2O/NH3).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

5.80 g (20.0 mmol) 4-[2-(1-phenyl-ethylamino)-propyl]-phenol (I37) are added to 300 mL MeOH and charged with 0.60 g palladiumhydroxide (20%) on activated carbon. The mixture is stirred in a hydrogen atmosphere (50 psi) at 50° C. for 1 h 15 min. Then the mixture is filtrated, the solvent is removed in vacuo and the residue is triturated diethylether. The residue is dried at 80° C. in vacuo.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
G Chen, Y Su, L He, H Wu, S Shui - Food science & nutrition, 2019 - Wiley Online Library
Purpose The volatile compounds that contribute to the flavor of pork are unknown. Therefore, the present study aimed to determine the differences in volatile compounds from pork …
Number of citations: 24 onlinelibrary.wiley.com
LG Dring, RL Smith, RT Williams - Biochemical Journal, 1970 - portlandpress.com
1. The fate of [ 14 C]amphetamine in man, rhesus monkey, greyhound, rat, rabbit, mouse and guinea pig has been studied. 2. In three men receiving orally 5mg each (about 0.07mg/kg), …
Number of citations: 327 portlandpress.com
M Mashuni, S Sudirman… - … Journal of Science …, 2023 - jurnal.istekaisyiyah.ac.id
Banana stem (BS) waste is obtained in large quantities in banana production. In this work, microwave extraction (MAE) from BS was used, and the solvent concentration parameters …
Number of citations: 2 jurnal.istekaisyiyah.ac.id
R Yu, L Chen, X Xin - Flavour and fragrance journal, 2020 - Wiley Online Library
Berries have many biological and physiological functions such as antioxidant, antibacterial and anti‐inflammatory, and become a more popular food in China. Water‐soluble …
Number of citations: 7 onlinelibrary.wiley.com
W YANG, K MAO, W MO, X WEI, FAN Xin… - Journal of Fuel Chemistry …, 2022 - Elsevier
Ultrasonic assisted extraction residue (ER) from Naomaohu lignite (NL) was taken as the research object. ER was subjected to methanolysis at 300 C, and the effect of KOH was …
Number of citations: 3 www.sciencedirect.com
D Cuervo, P Díaz‐Rodríguez… - Drug Testing and …, 2014 - Wiley Online Library
Automation of sample preparation procedures in a doping control laboratory is of great interest due to the large number of samples that have to be analyzed, especially in large events …
LS Harris - Drug and alcohol dependence, 1986 - Elsevier
The substances under review are a heterogenous set of compounds from a pharmacological point of view, though many have a common phenylethylamine structure. Variations in …
Number of citations: 11 www.sciencedirect.com
F Budiyanto, EA Alhomaidi, AE Mohammed… - Marine Drugs, 2022 - mdpi.com
Nowadays, the logarithmic production of existing well-known food materials is unable to keep up with the demand caused by the exponential growth of the human population in terms of …
Number of citations: 8 www.mdpi.com
G Chen, Y Sui, S Chen - Bioscience, Biotechnology, and …, 2014 - academic.oup.com
To detect the flavor quality and flavor compounds in raw longissimus muscle from four typical pig breeds: Sus scrofa × Bamei pig named F1 (group A), F1 × F1 (group B), F1 × Bamei pig …
Number of citations: 13 academic.oup.com
S Lehmann, T Kieliba, J Beike, M Thevis… - … of Chromatography B, 2017 - Elsevier
A detailed description is given of the development and validation of a fully automated in-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC–MS/MS) …
Number of citations: 47 www.sciencedirect.com

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